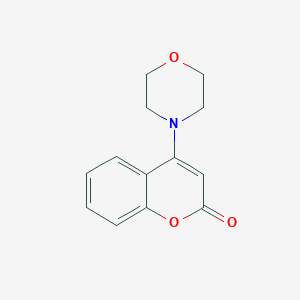
4-Morpholin-4-yl-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Morpholin-4-yl-chromen-2-one, also known as LY294002, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 1994 by Vlahos et al. and has since been used in various studies to investigate the mechanisms of action of different signaling pathways.
Mécanisme D'action
4-Morpholin-4-yl-chromen-2-one inhibits the activity of PI3K by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to form phosphatidylinositol-3,4,5-trisphosphate (PIP3), which is a key step in the activation of downstream signaling pathways.
Effets Biochimiques Et Physiologiques
4-Morpholin-4-yl-chromen-2-one has been shown to have various biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and modulate immune responses. Additionally, 4-Morpholin-4-yl-chromen-2-one has been shown to have neuroprotective effects in models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-Morpholin-4-yl-chromen-2-one has several advantages as a pharmacological tool for scientific research. It is a highly specific inhibitor of PI3K and does not affect other signaling pathways. Additionally, it has a relatively low toxicity and can be used at concentrations that do not significantly affect cell viability. However, 4-Morpholin-4-yl-chromen-2-one also has some limitations. It has a relatively short half-life and can be rapidly metabolized in vivo. Additionally, its effects can be cell type-dependent, and its use may not be suitable for all experimental models.
Orientations Futures
There are several future directions for the use of 4-Morpholin-4-yl-chromen-2-one in scientific research. One area of interest is the investigation of its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Additionally, there is ongoing research to identify new targets of 4-Morpholin-4-yl-chromen-2-one and to develop more potent and selective inhibitors of PI3K. Finally, the use of 4-Morpholin-4-yl-chromen-2-one in combination with other pharmacological agents is an area of active investigation, as it may enhance the efficacy of existing treatments.
Méthodes De Synthèse
The synthesis of 4-Morpholin-4-yl-chromen-2-one involves several steps, including the reaction of 6-chloro-7-hydroxy-4-methylcoumarin with morpholine to form 4-morpholin-4-yl-7-hydroxy-4-methylcoumarin. This intermediate is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form the final product, 4-Morpholin-4-yl-chromen-2-one.
Applications De Recherche Scientifique
4-Morpholin-4-yl-chromen-2-one is commonly used as a pharmacological tool to investigate the phosphoinositide 3-kinase (PI3K) signaling pathway. It has been shown to inhibit the activity of PI3K and its downstream targets, including Akt and mTOR. As a result, 4-Morpholin-4-yl-chromen-2-one has been used in studies to investigate the role of the PI3K pathway in various cellular processes, including cell proliferation, survival, and metabolism.
Propriétés
Numéro CAS |
65625-83-4 |
|---|---|
Nom du produit |
4-Morpholin-4-yl-chromen-2-one |
Formule moléculaire |
C13H13NO3 |
Poids moléculaire |
231.25 g/mol |
Nom IUPAC |
4-morpholin-4-ylchromen-2-one |
InChI |
InChI=1S/C13H13NO3/c15-13-9-11(14-5-7-16-8-6-14)10-3-1-2-4-12(10)17-13/h1-4,9H,5-8H2 |
Clé InChI |
YJXJQEJDZPLPTQ-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC(=O)OC3=CC=CC=C32 |
SMILES canonique |
C1COCCN1C2=CC(=O)OC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![5,6,7,8-Tetrahydro-4H-cyclohepta[b]thiophene-2-carboxylic acid](/img/structure/B186762.png)
![[3,3'-Bithiophene]-4,4'-dicarboxaldehyde](/img/structure/B186765.png)
![methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B186766.png)


![2,3,5-Tribromothieno[3,2-b]thiophene](/img/structure/B186773.png)